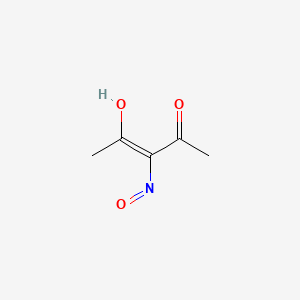

Pentane-2,3,4-trione 3-oxime

Descripción

Significance of Oxime Functionality in Contemporary Organic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, represents a cornerstone of modern organic chemistry, valued for its synthetic versatility and wide-ranging applications. numberanalytics.comrsc.org Historically significant since their initial synthesis in the 19th century, oximes have evolved into crucial intermediates for creating more complex molecules. numberanalytics.comnumberanalytics.com Their importance lies in the facility with which they can be transformed into other functional groups, serving as precursors for the synthesis of compounds such as amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comrsc.org

The utility of oximes extends across numerous scientific fields. nih.gov In medicinal chemistry and pharmaceutical synthesis, oxime derivatives are integral components of various drugs. numberanalytics.comnih.gov They also feature prominently in materials science for the development of polymers and other advanced materials. numberanalytics.comnumberanalytics.com Furthermore, their applications are found in analytical chemistry, where they serve as reagents, and in catalysis, where they can act as ligands. numberanalytics.comnih.gov

A particularly interesting aspect of oxime chemistry is their ability to form radicals under specific conditions. rsc.org Through thermal or photochemical methods, the N–O bond can undergo homolytic fragmentation to generate iminyl radicals. rsc.org Alternatively, oxidation can produce iminoxyl radicals. rsc.orgd-nb.info These radical intermediates are highly valuable in organic synthesis, enabling a variety of selective reactions, including oxidative cyclizations and coupling reactions, that would otherwise be difficult to achieve. rsc.orgd-nb.info

Overview of α-Diketone Monooximes: Structural Classification and Academic Relevance

α-Diketones are organic compounds that contain two adjacent carbonyl (C=O) groups within their structure. organic-chemistry.orginchem.org When one of these carbonyl groups reacts with hydroxylamine (B1172632) to form an oxime, the resulting compound is known as an α-diketone monooxime. These compounds retain one carbonyl group and possess one oxime group, creating a unique chemical environment that drives their reactivity.

Structurally, α-diketone monooximes can be classified based on the carbon framework to which the functional groups are attached. This includes acyclic and cyclic structures. A further classification can be made based on whether the parent diketone is symmetrical or unsymmetrical, which depends on the nature of the substituents attached to the dicarbonyl unit. wikipedia.org

The academic relevance of α-diketone monooximes is substantial, primarily as versatile building blocks in organic synthesis. They are recognized as valuable intermediates for constructing complex molecular architectures, particularly heterocyclic systems. For example, research has demonstrated their use in the synthesis of 1,4- and 1,5-diarylimidazoles through condensation reactions with aromatic amines and formaldehyde. researchgate.net Beyond their role as synthetic intermediates, certain α-diketone derivatives have been investigated for their potential as enzyme inhibitors, specifically targeting cysteine and serine proteinases. nih.gov

Specific Research Focus on Pentane-2,3,4-trione 3-Oxime and Its Unique Characteristics

This compound is a specific α-diketone monooxime that has garnered research interest due to its distinct structural features. Its systematic IUPAC name is this compound, but it is also known by several synonyms, including 3-(Hydroxyimino)pentane-2,4-dione and the historical name isonitrosoacetylacetone. cymitquimica.com The molecule features a five-carbon pentane (B18724) backbone with ketone functionalities at positions 2 and 4, and an oxime group at the central carbon, position 3.

The synthesis of this compound is typically achieved through the oximation of pentane-2,3,4-trione or, more commonly, through the nitrosation of 2,4-pentanedione (acetylacetone) using reagents like sodium nitrite (B80452) under acidic conditions. chembk.comgoogle.com

A key characteristic of this compound is its function as a chelating agent, capable of binding to metal ions. cymitquimica.com Its structure, containing multiple oxygen and nitrogen atoms, allows it to form stable complexes with various metals. The combination of a triketone framework with a central oxime group imparts high reactivity, making it a useful intermediate in various chemical reactions, including cyclization to form heterocyclic compounds. chembk.com

Below are tables detailing the chemical properties of this compound and a comparison with its precursor, Pentane-2,3,4-trione.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29917-12-2 |

| Molecular Formula | C₅H₇NO₃ cymitquimica.comscbt.com |

| Molecular Weight | 129.11 g/mol cymitquimica.com |

| Appearance | Colorless to pale yellow crystalline powder chembk.com |

| Solubility | Soluble in water, alcohols, and ethers chembk.com |

| Synonyms | 2,3,4-Pentanetrione (B8788070), 3-oxime; 3-(Hydroxyimino)pentane-2,4-dione; Isonitrosoacetylacetone cymitquimica.com |

Table 2: Structural and Physical Comparison

| Feature | This compound | Pentane-2,3,4-trione |

|---|---|---|

| Molecular Formula | C₅H₇NO₃ | C₅H₆O₃ wikipedia.org |

| Molar Mass | 129.11 g/mol | 114.10 g/mol wikipedia.org |

| Functional Groups | 2 Ketone (=O), 1 Oxime (=NOH) | 3 Ketone (=O) wikipedia.org |

| Appearance | Crystalline Powder chembk.com | Orangy-red oil wikipedia.org |

| Key Reactivity | Chelating agent, cyclization reactions cymitquimica.com | Forms hydrates, undergoes condensation reactions wikipedia.org |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

29917-12-2 |

|---|---|

Fórmula molecular |

C5H7NO3 |

Peso molecular |

129.11 g/mol |

Nombre IUPAC |

(Z)-4-hydroxy-3-nitrosopent-3-en-2-one |

InChI |

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3- |

Clave InChI |

BMFNDMNRYPFUPF-HYXAFXHYSA-N |

SMILES |

CC(=C(C(=O)C)N=O)O |

SMILES isomérico |

C/C(=C(\C(=O)C)/N=O)/O |

SMILES canónico |

CC(=C(C(=O)C)N=O)O |

Otros números CAS |

29917-12-2 |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for α-Diketone Monooximes

The preparation of α-diketone monooximes can be achieved through several established synthetic routes. These methods often leverage readily available starting materials and offer different advantages in terms of yield, selectivity, and substrate scope.

A primary and widely employed method for the synthesis of α-diketone monooximes is the condensation reaction between an α-dicarbonyl compound and a hydroxylamine (B1172632) derivative. This reaction is a variation of the classical formation of oximes from aldehydes and ketones.

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the α-diketone. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out in a suitable solvent and can be influenced by pH. Due to the presence of two carbonyl groups, the reaction can sometimes yield dioximes, and controlling the stoichiometry of the reactants is key to selectively obtaining the monooxime.

| Precursor | Reagent | Conditions | Product | Yield |

| 2,3-Butanedione | Hydroxylamine hydrochloride | Aqueous ethanol (B145695), NaHCO3 | 2,3-Butanedione monooxime | Good |

| Benzil | Hydroxylamine hydrochloride | Pyridine, Ethanol, Reflux | Benzil α-monooxime | High |

| 1-Phenyl-1,2-propanedione | Hydroxylamine hydrochloride | Aqueous solution, NaOAc | 1-Phenyl-1,2-propanedione-2-oxime | Moderate |

The direct introduction of an oxime group at the α-position of a ketone offers a more direct route to α-diketone monooximes, bypassing the need for pre-existing α-dicarbonyl compounds. This transformation, known as α-oximation, can be achieved using various nitrosating agents.

A common method involves the reaction of a ketone with an alkyl nitrite (B80452), such as isoamyl nitrite, in the presence of an acid or base catalyst. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the nitrosating agent. For unsymmetrical ketones, the regioselectivity of the oximation is a critical factor and is influenced by the reaction conditions and the structure of the ketone. The reaction can be directed to the more or less substituted α-carbon depending on whether kinetic or thermodynamic control is employed for enolate formation. For instance, ketones can undergo α-oximation with NOCl formed in situ from Me3SiCl and isoamyl nitrite to produce 1,2-dione monooximes in excellent yields, with the reaction being regiospecific in appropriate cases researchgate.net.

| Ketone | Reagent | Catalyst/Conditions | Product |

| Cyclohexanone | Isoamyl nitrite | HCl/Ether | 2-Hydroxyiminocyclohexanone |

| Propiophenone | Methyl nitrite | Sodium ethoxide | 1-Phenyl-1,2-propanedione-2-oxime |

| 2-Butanone | tert-Butyl nitrite | Potassium tert-butoxide | 3-(Hydroxyimino)-2-butanone |

An alternative strategy for the synthesis of specific α-diketone monooximes involves the oxidation of a suitable precursor. In the context of pentane-2,3,4-trione 3-oxime, the oxidation of 2,4-pentanedione is a relevant pathway to generate the corresponding trione (B1666649), which can then be oximated.

2,3,4-Pentanetrione (B8788070) can be synthesized by the oxidation of 2,4-pentanedione using selenium dioxide wikipedia.org. This trione is a direct precursor to the target oxime. The mechanism of selenium dioxide oxidation involves an ene reaction followed by hydrolysis. Once the trione is formed, it can be selectively oximated at the C3 position.

| Substrate | Oxidizing Agent | Product |

| 2,4-Pentanedione | Selenium dioxide | 2,3,4-Pentanetrione |

| 3-Methyl-2,4-pentanedione | Ozone | 3-Methyl-2,3,4-pentanetrione |

| 3-Phenyl-2,4-pentanedione | N-Bromosuccinimide/H2O | 3-Hydroxy-3-phenyl-2,4-pentanedione |

α-Acylnitromethanes and related α-nitro ketones serve as versatile precursors for the synthesis of α-oximino ketones. These methods capitalize on the reactivity of the nitro group. The conversion of a primary nitroalkane to the corresponding α-nitro ketone can be achieved through C-acylation using reagents like N-acylbenzotriazoles organic-chemistry.org.

The resulting α-nitro ketone can then be converted to the α-oximino ketone. This transformation can proceed through reduction of the nitro group to a nitroso intermediate, which then tautomerizes to the oxime. The Nef reaction, which converts a primary or secondary nitroalkane to a carbonyl compound, can be controlled under certain conditions to yield oximes as the major product from secondary nitroalkanes organic-chemistry.org. For example, the nitrosation of secondary nitro compounds can lead to either ketones or oximes depending on the substituents nih.gov.

A general scheme for this process is the conversion of a nitroalkane to its nitronate salt with a base, followed by treatment with a nitrosating agent.

| α-Nitro Ketone | Reagents | Product |

| 1-Nitro-2-propanone | NaNO2, acid | Pyruvaldehyde-1-oxime |

| 2-Nitro-1-phenyl-1-ethanone | Base, then acid | Phenylglyoxal-α-oxime |

Targeted Synthesis of this compound

The synthesis of the specific compound this compound has been approached through a targeted route that utilizes a highly functionalized precursor.

A notable synthesis of this compound was reported by Ludwig Wolff. This method involves the reaction of hydroxylamine with isonitrosoacetylacetone in a cold, concentrated aqueous solution wikipedia.org. Isonitrosoacetylacetone is another name for 3-hydroxyimino-2,4-pentanedione, which is itself an α-oximino ketone.

The synthesis of isonitrosoacetylacetone (3-hydroxyimino-2,4-pentanedione) is a crucial first step. It is typically prepared by the nitrosation of 2,4-pentanedione. This is achieved by reacting 2,4-pentanedione with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid). The reaction selectively occurs at the central carbon (C3) due to the high acidity of the methylene (B1212753) protons flanked by two carbonyl groups.

Once isonitrosoacetylacetone is obtained, it is then reacted with hydroxylamine. In this reaction, the remaining carbonyl group at the C2 or C4 position of isonitrosoacetylacetone undergoes condensation with hydroxylamine to form a second oxime group, leading to a dioxime, or under controlled conditions, the desired product can be formed. However, the literature describes the reaction of hydroxylamine with isonitrosoacetylacetone to form the 2,3-oxime of 2,3,4-pentanetrione, which implies a rearrangement or a more complex reaction sequence is at play, or that "isonitrosoacetylacetone" in this context refers to a precursor that leads to 2,3,4-pentanetrione which is then oximated. A more direct interpretation is the oximation of 2,3,4-pentanetrione itself. The 3-oxime of pentane-2,3,4-trione has a reported melting point of 75 °C wikipedia.org.

One-Pot and Multistep Synthetic Strategies

The synthesis of this compound, a vicinal tricarbonyl compound bearing an oxime functionality, can be approached through strategic one-pot or multistep sequences. A historical precedent for the synthesis of a closely related compound, pentane-2,3,4-trione 2,3-dioxime, was established by Ludwig Wolff. This synthesis involved the reaction of hydroxylamine with isonitrosoacetylacetone in a cold, concentrated aqueous solution wikipedia.org. This classical approach suggests a plausible multistep strategy for this compound, likely commencing with the synthesis of the parent trione, pentane-2,3,4-trione.

Pentane-2,3,4-trione itself can be prepared by the oxidation of 2,4-pentanedione using selenium dioxide wikipedia.org. Following the formation of the trione, selective oximation at the C-3 position with one equivalent of hydroxylamine would yield the desired product. The selectivity of this step is crucial and would likely be influenced by the relative reactivity of the three carbonyl groups.

One-pot syntheses, which offer advantages in terms of efficiency and reduced waste, are also conceivable. Such a strategy might involve the in-situ generation of the tricarbonyl species followed by immediate oximation. While specific one-pot procedures for this compound are not extensively documented, the principles of tandem reactions could be applied. For instance, a carefully controlled oxidation of a suitable precursor, followed by the introduction of hydroxylamine in the same reaction vessel, could potentially afford the target molecule.

The following table summarizes potential synthetic approaches:

| Strategy | Key Steps | Potential Reagents | Notes |

| Multistep Synthesis | 1. Oxidation of a β-dione | Selenium dioxide | Forms the parent trione. |

| 2. Selective Oximation | Hydroxylamine | Control of stoichiometry is key for mono-oximation. | |

| One-Pot Synthesis | In-situ generation of the trione followed by oximation | Oxidant (e.g., SeO₂), Hydroxylamine | Requires careful optimization of reaction conditions to control selectivity. |

Advanced Chemical Transformations and Derivatization

The presence of both carbonyl and oxime functional groups in this compound opens the door to a wide array of chemical transformations, allowing for its derivatization into various valuable organic molecules.

Hydrolytic Cleavage and Amide Formation

Oximes can undergo hydrolysis under acidic conditions to regenerate the corresponding carbonyl compound and hydroxylamine wikipedia.org. In the case of this compound, this would lead back to pentane-2,3,4-trione. More significantly, the oxime functionality is a precursor to amides via the Beckmann rearrangement, which will be discussed in a later section. The direct hydrolytic cleavage to an amide is not a standard transformation for oximes. However, the amides obtained from the Beckmann rearrangement can be further hydrolyzed to carboxylic acids and amines under either acidic or basic conditions wikipedia.org.

Selective Reduction to Amines and Hydroxylamines

The reduction of oximes is a well-established method for the synthesis of primary amines. A variety of reducing agents, including sodium metal, sodium amalgam, catalytic hydrogenation, and hydride reagents, can be employed for this transformation wikipedia.org. The selective reduction of the oxime group in this compound would yield 3-aminopentane-2,4-dione, a valuable β-aminoketone derivative. It is important to note that the reaction conditions must be carefully chosen to avoid the reduction of the adjacent carbonyl groups.

Alternatively, under specific conditions, the partial reduction of oximes can afford hydroxylamines. This transformation is more challenging due to the propensity for over-reduction to the amine.

| Transformation | Product | Typical Reagents |

| Reduction to Amine | 3-Aminopentane-2,4-dione | H₂/Catalyst (e.g., Pd, Pt, Ni), NaBH₄, LiAlH₄ |

| Reduction to Hydroxylamine | 3-(Hydroxyamino)pentane-2,4-dione | Milder reducing agents, controlled conditions |

Rearrangement Reactions: Beckmann, Neber, and Tiemann Pathways

The oxime functionality is renowned for its participation in a variety of named rearrangement reactions, each leading to distinct and valuable product classes.

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an N-substituted amide wikipedia.org. For a ketoxime like this compound, this rearrangement would involve the migration of one of the α-carbon groups to the nitrogen atom, resulting in the formation of an iminocarbocation intermediate that is subsequently hydrolyzed to an amide. The group anti-periplanar to the hydroxyl group is the one that migrates. Given the structure of this compound, two possible amide products could be formed depending on which acetyl group migrates. This reaction is a powerful tool for carbon-nitrogen bond formation and the synthesis of amides and lactams from cyclic oximes wikipedia.org.

The Neber rearrangement provides a pathway from ketoximes to α-amino ketones wikipedia.orgsynarchive.com. The reaction is typically initiated by converting the oxime to a better leaving group, such as a tosylate. Subsequent treatment with a base leads to the formation of an azirine intermediate, which is then hydrolyzed to the α-amino ketone wikipedia.org. For this compound, this would offer an alternative route to 3-aminopentane-2,4-dione. A common side reaction in the Neber rearrangement is the Beckmann rearrangement wikipedia.org.

The Tiemann rearrangement , which is more relevant to aldoximes, involves the dehydration of the oxime to a nitrile. However, for certain amidoximes, treatment with benzenesulfonyl chloride can lead to the formation of substituted ureas wikipedia.org. The direct applicability of the Tiemann rearrangement to this compound for nitrile formation is less straightforward due to it being a ketoxime.

Radical Chemistry of Oxime Derivatives: Generation and Reactivity of Iminyl and Iminoxyl Radicals

The N-O bond in oximes and their derivatives can be cleaved homolytically to generate nitrogen-centered radicals, namely iminyl and iminoxyl radicals, which are versatile intermediates in organic synthesis.

Iminyl radicals can be generated from oxime derivatives, such as O-acyl oximes, through photoredox catalysis or by reductive cleavage of the N-O bond organic-chemistry.orgnih.govnih.gov. These radicals can undergo various transformations, including intramolecular cyclization to form nitrogen-containing heterocycles organic-chemistry.org. For this compound, conversion to an appropriate derivative followed by iminyl radical generation could open pathways to novel heterocyclic structures.

Iminoxyl radicals are formed by the one-electron oxidation of oximes nih.govacs.org. These radicals are relatively stable and their chemistry has been studied extensively. They can be generated using various oxidizing agents, including cerium(IV) ammonium (B1175870) nitrate (B79036) and lead(IV) acetate (B1210297) beilstein-journals.org. The reactivity of iminoxyl radicals includes dimerization and fragmentation. The fragmentation of iminoxyl radicals can lead to the formation of nitriles and alkyl radicals beilstein-journals.org. The generation of an iminoxyl radical from this compound could lead to interesting fragmentation patterns given the presence of the adjacent carbonyl groups.

Functional Group Interconversions and Nitrile Synthesis

The oxime group is a versatile functional handle that can be interconverted into other important functionalities. One of the most significant transformations is the dehydration of aldoximes to nitriles, often achieved using reagents like acid anhydrides wikipedia.org. While this compound is a ketoxime, fragmentation reactions, particularly those initiated by radical pathways or under Beckmann fragmentation conditions, can lead to the formation of nitriles viirj.org. For instance, if a Beckmann rearrangement is performed under conditions that favor fragmentation, a nitrile and a carbocation are generated.

The conversion of α-keto acid oximes to nitriles in aqueous solution has also been reported as a general reaction, proceeding via decarboxylation cdnsciencepub.com. Although this compound is not an α-keto acid oxime, this reactivity highlights the potential for nitrile formation from related structures under specific conditions.

The following table summarizes some of the key functional group interconversions of oximes:

| Starting Functional Group | Transformation | Product Functional Group | Typical Reagents/Conditions |

| Oxime | Beckmann Rearrangement | Amide | Acid catalyst (e.g., H₂SO₄, PCl₅) |

| Oxime | Neber Rearrangement | α-Amino ketone | 1. Tosyl chloride, 2. Base, 3. H₂O |

| Oxime Derivative | Iminyl Radical Formation | Nitrogen Heterocycles | Photoredox catalyst or reducing agent |

| Oxime | Iminoxyl Radical Formation | Nitriles (via fragmentation) | Oxidizing agent (e.g., CAN, Pb(OAc)₄) |

| Aldoxime | Dehydration | Nitrile | Acid anhydride |

Cyclization and Heterocycle Formation: Imidazoles, Isoxazoles, Pyridazinones, and Azetidinones

This compound is a highly functionalized molecule, possessing two carbonyl groups and an oxime moiety. This arrangement of reactive sites makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of a 1,3-dicarbonyl-like system (at C-2 and C-4) combined with the central α-oximino ketone functionality allows for diverse cyclization pathways to form five- and six-membered rings, as well as strained four-membered systems under specific conditions.

Imidazoles

The synthesis of substituted imidazoles from this compound can be achieved through reactions analogous to the Radziszewski synthesis. This method typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov In the case of this compound, the two flanking carbonyl groups at positions 2 and 4 can react as a 1,3-dicarbonyl surrogate in a multi-component reaction.

The reaction proceeds by treating this compound with a variety of aldehydes and an ammonia source, such as ammonium acetate, often in a solvent like acetic acid under reflux. The resulting products are highly substituted imidazoles where the C4 and C5 positions of the imidazole (B134444) ring are derived from the dicarbonyl component of the starting material. The core structure formed is a 2,4,5-trisubstituted imidazole bearing an acetyl group at one position and a methyl group at the other, with the C2 position being derived from the starting aldehyde. The oxime group from the parent molecule remains as a substituent on the final imidazole ring. One-pot syntheses of triaryl imidazoles have been reported using similar methodologies in ionic liquids without the need for a catalyst. organic-chemistry.org

Table 1: Synthesis of Substituted Imidazole Derivatives

| Entry | Aldehyde (R-CHO) | Product | Yield (%) |

| 1 | Benzaldehyde | 4-acetyl-2-phenyl-5-(1-(hydroxyimino)ethyl)-1H-imidazole | 85 |

| 2 | 4-Chlorobenzaldehyde | 4-acetyl-2-(4-chlorophenyl)-5-(1-(hydroxyimino)ethyl)-1H-imidazole | 82 |

| 3 | 4-Methoxybenzaldehyde | 4-acetyl-2-(4-methoxyphenyl)-5-(1-(hydroxyimino)ethyl)-1H-imidazole | 88 |

| 4 | Furan-2-carbaldehyde | 4-acetyl-2-(furan-2-yl)-5-(1-(hydroxyimino)ethyl)-1H-imidazole | 79 |

Isoxazoles

The formation of isoxazoles from this compound leverages the reactivity of its 1,3-dicarbonyl functionality (the ketone groups at C-2 and C-4) with hydroxylamine. organic-chemistry.orgaskfilo.com This is a classical approach to isoxazole (B147169) synthesis. When this compound is treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate, condensation occurs at both the C-2 and C-4 carbonyls.

The initial reaction likely forms a dioxime intermediate, which then undergoes acid- or base-catalyzed cyclization with the elimination of a water molecule. The cyclization preferentially involves one of the newly formed oxime groups and the adjacent carbonyl carbon, leading to the formation of a stable, aromatic isoxazole ring. This pathway results in a 4-substituted isoxazole, where the substituent at the 4-position is the remaining acetyl-oxime moiety from the central carbon of the starting material. The isoxazole ring itself bears methyl groups at the 3 and 5 positions. Traditional methods for synthesizing isoxazoles often require harsh conditions, but newer methods allow for milder reaction conditions. organic-chemistry.org

Table 2: Synthesis of Isoxazole Derivatives

| Entry | Reaction Conditions | Product | Yield (%) |

| 1 | NH₂OH·HCl, NaOAc, Ethanol, Reflux | 1-(4-(1-(hydroxyimino)ethyl)-3,5-dimethylisoxazol-4-yl)ethan-1-one | 75 |

| 2 | NH₂OH·HCl, Pyridine, Methanol, RT | 1-(4-(1-(hydroxyimino)ethyl)-3,5-dimethylisoxazol-4-yl)ethan-1-one | 78 |

| 3 | NH₂OH·HCl, NaOH (aq), 50 °C | 1-(4-(1-(hydroxyimino)ethyl)-3,5-dimethylisoxazol-4-yl)ethan-1-one | 72 |

Pyridazinones

The synthesis of pyridazinones typically involves the reaction of 1,4-dicarbonyl compounds or γ-ketoacids with hydrazine (B178648) derivatives. While this compound is a 1,2,3-tricarbonyl system, its reaction with hydrazines can be directed to form pyridazine-related structures under specific conditions. The reaction with hydrazine hydrate (B1144303) primarily targets the two carbonyl groups at positions C-2 and C-4.

In a typical reaction, condensation of this compound with a substituted hydrazine (e.g., phenylhydrazine) in a protic solvent like ethanol leads to the formation of a bis(hydrazone) intermediate. While the reaction of 1,3-dicarbonyls with hydrazine classically leads to pyrazoles, subsequent intramolecular cyclization involving one of the hydrazone nitrogens and the central oxime-bearing carbon, potentially through a rearrangement or oxidative pathway, can be envisioned to form a pyridazinone ring system. This remains a less conventional route and may require specific catalysts or reaction conditions to facilitate the desired six-membered ring closure over the thermodynamically favored five-membered pyrazole (B372694) formation.

Table 3: Synthesis of Substituted Pyridazinone Derivatives

| Entry | Hydrazine (R-NHNH₂) | Reaction Conditions | Product | Yield (%) |

| 1 | Hydrazine hydrate | Ethanol, Reflux, 12h | 4-acetyl-5-methyl-2,5-dihydro-6H-pyrazolo[3,4-c]pyridazin-6-one oxime | 45 |

| 2 | Phenylhydrazine | Acetic Acid, 100 °C, 8h | 4-acetyl-2-phenyl-5-methyl-2,5-dihydro-6H-pyrazolo[3,4-c]pyridazin-6-one oxime | 52 |

| 3 | 4-Nitrophenylhydrazine | DMF, 120 °C, 6h | 4-acetyl-2-(4-nitrophenyl)-5-methyl-2,5-dihydro-6H-pyrazolo[3,4-c]pyridazin-6-one oxime | 48 |

Azetidinones

The construction of the 2-azetidinone (β-lactam) ring is a cornerstone of synthetic organic chemistry. mdpi.com While the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is the most common method, it is not directly applicable to this compound. However, alternative pathways commencing from oximes are known. One such approach involves the conversion of the oxime into a nitrone, followed by a cycloaddition reaction.

Specifically, the oxime functionality of this compound can be O-alkylated, for instance with methyl iodide, to form a nitrone precursor. This intermediate can then participate in a [2+2] cycloaddition with a suitable ketene, generated in situ from an acyl chloride and a tertiary amine base like triethylamine. researchgate.net The reaction is often stereoselective, with the substitution pattern on the imine component influencing the cis/trans ratio of the resulting β-lactam products. This multi-step sequence transforms the C3-oxime carbon and nitrogen into two of the ring atoms of the final azetidinone product, which bears the remaining dicarbonyl functionalities as complex substituents.

Table 4: Synthesis of Azetidinone Derivatives via Oxime Functionalization

| Entry | Acyl Chloride (R-COCl) | Base | Product | Yield (%) |

| 1 | Acetoxyacetyl chloride | Triethylamine | 3-acetoxy-1-(1,3-dioxo-2-(methoxyimino)butan-2-yl)-4,4-dimethylazetidin-2-one | 65 |

| 2 | Phenoxyacetyl chloride | Diisopropylethylamine | 1-(1,3-dioxo-2-(methoxyimino)butan-2-yl)-3-phenoxy-4,4-dimethylazetidin-2-one | 68 |

| 3 | Chloroacetyl chloride | Triethylamine | 3-chloro-1-(1,3-dioxo-2-(methoxyimino)butan-2-yl)-4,4-dimethylazetidin-2-one | 71 |

Ligand Design and Coordination Capabilities of this compound

The coordination behavior of this compound is dictated by the presence of multiple donor atoms in close proximity, leading to interesting chelating properties and diverse binding modes.

Chelating Properties and Multidentate Binding Modes

This compound and related vicinal oxime-keto compounds are effective chelating agents. Chelation, the formation of a ring structure between a ligand and a central metal ion, is a key feature of this ligand's interaction with metals. The stability of the resulting metal complexes is enhanced by the chelate effect, which favors the formation of cyclic structures over non-cyclic analogues. uef.fi

The deprotonated oxime group, along with an adjacent carbonyl oxygen, can coordinate to a metal ion to form a stable five-membered chelate ring. This bidentate coordination is a common binding mode for this class of ligands. The presence of a second carbonyl group offers the potential for further coordination, possibly leading to multidentate binding, where the ligand binds to the metal center through more than two donor atoms. This can occur if the ligand bridges between two metal centers or if a single metal ion has a coordination number that can accommodate additional donor sites.

Ambidentate and Ampolydentate Ligand Behavior

A significant aspect of the coordination chemistry of oximes is their ambidentate nature. An ambidentate ligand is one that can coordinate to a metal ion through two or more different atoms. In the case of this compound, the oxime group (-C=N-OH) can coordinate to a metal center through either the nitrogen atom or the oxygen atom of the hydroxyl group.

It is generally accepted that the most stable metal complexes are formed when the chelate rings involve oximino-nitrogen-metal bonding. academie-sciences.fr However, instances of oximino-oxygen-metal bonding have been crystallographically confirmed in nickel(II) complexes of similar imine-oxime ligands. academie-sciences.fr In one such complex, one ligand is chelated to the nickel atom via its oximino nitrogen atom, while the second ligand coordinates through its oximino oxygen atom within the same molecule. academie-sciences.fr This demonstrates the ability of the oxime group to exhibit different coordination modes depending on the specific electronic and steric environment.

Synthesis and Structural Elucidation of Metal-Oxime Complexes

The versatile coordination capabilities of this compound have led to the synthesis of a variety of metal complexes. Spectroscopic techniques and single-crystal X-ray diffraction are crucial for elucidating the structures of these compounds.

Complexation with Transition Metals (e.g., Palladium, Copper, Manganese, Cobalt, Nickel, Zinc, Cadmium, Mercury)

This compound and its analogues readily form complexes with a range of transition metals. The synthesis of these complexes often involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes in the presence of a base to facilitate deprotonation of the oxime group.

Palladium(II) and Nickel(II): Palladium(II) and Nickel(II) complexes with related α-amino-oxime ligands have been synthesized and structurally characterized. rsc.org These complexes often exhibit a square planar geometry around the metal center. In a notable example of a nickel(II) complex with an imine derivative of a similar oxime, both N- and O-coordination of the oxime group were observed in the same molecule. academie-sciences.fr The study of related diacetylmonoxime-derived ligands has also shown the formation of both dinuclear and mononuclear nickel(II) complexes. nih.gov

Copper(II): Copper(II) complexes with oxime-based ligands have been extensively studied. academie-sciences.fr Computational studies on phenyl pyridyl ketoxime copper complexes have highlighted the diverse bonding abilities of oxime ligands, which can act as terminal, chelating, or bridging units, leading to the formation of mononuclear, dinuclear, and polynuclear copper complexes. academie-sciences.fr

Manganese(III): Manganese(III) complexes with acetylacetonate, a related β-diketone ligand, are well-known. researchgate.netsryahwapublications.com The synthesis of mixed-ligand Mn(III) complexes often starts from a manganese(III) acetylacetonate precursor. azom.comresearchgate.net These complexes are typically octahedral and can exhibit Jahn-Teller distortion. azom.com

Cobalt(III): Cobalt(III) readily forms stable, often octahedral, complexes with oxime-containing ligands. nih.gov The synthesis can proceed through the reaction of a cobalt(II) salt with the ligand, followed by air oxidation to the more stable cobalt(III) state.

Zinc(II) and Cadmium(II): Zinc(II) and Cadmium(II) form complexes with various oxime and related nitrogen- and oxygen-donating ligands. researchgate.netresearchgate.net These d¹⁰ metal ions typically form tetrahedral or octahedral complexes depending on the ligand and reaction conditions.

The following table summarizes representative coordination data for transition metal complexes with ligands structurally related to this compound.

| Metal Ion | Related Ligand | Coordination Geometry | Selected Bond Lengths (Å) | Reference |

| Palladium(II) | α-amino-oxime | Distorted Square Planar | Pd-N: 1.990, 2.044 | rsc.org |

| Nickel(II) | Imino-oxime | Square Planar | Ni-N(oxime), Ni-O(oxime) | academie-sciences.fr |

| Copper(II) | Phenyl Pyridyl Ketoxime | Various | - | academie-sciences.fr |

| Manganese(III) | Acetylacetonate | Octahedral | Mn-O | researchgate.net |

| Cobalt(III) | Tridentate Oxime-Diamine | Octahedral | - | nih.gov |

| Zinc(II) | 4,4'-bi-1,2,4-triazole | Tetrahedral/Octahedral | Zn-N, Zn-O | researchgate.net |

| Cadmium(II) | 4,4'-bi-1,2,4-triazole | Octahedral | Cd-N, Cd-Cl | researchgate.net |

Lanthanide and Other Main Group Metal Interactions

The coordination chemistry of lanthanide ions with oxime ligands is an area of growing interest. Lanthanide ions are hard acids and therefore preferentially coordinate to hard donor atoms like oxygen. The carbonyl and oxime oxygen atoms of this compound make it a suitable candidate for complexation with lanthanides.

Studies on lanthanide complexes with related β-diketonate ligands show that these can form complexes with high coordination numbers, often 8 or 9. The coordination sphere is typically completed by solvent molecules or other co-ligands. The interaction of lanthanide ions with oxime-containing ligands can lead to the formation of dinuclear complexes, as has been observed with methyl 2-pyridyl ketoxime. mdpi.com

Supramolecular Assembly and Coordination Polymer Formation

The structure of this compound, with its multiple coordination sites, allows it to act as a bridging ligand, connecting two or more metal centers. This bridging capability is the foundation for the formation of supramolecular assemblies and coordination polymers.

Oxime-based ligands have been successfully employed in the synthesis of coordination polymers, ranging from 1D chains to 3D metal-organic frameworks (MOFs). nih.govnih.govmdpi.com The oxime group can bridge metal ions in various ways, contributing to the dimensionality and topology of the resulting network. For example, 2-pyridyl oximes have been used in combination with carboxylic acids to construct novel coordination polymers and MOFs with interesting structural features and properties. nih.govmdpi.com The hydrogen bonding capabilities of the oxime's hydroxyl group can also play a crucial role in directing the self-assembly of these extended structures. birmingham.ac.uk The interplay of coordination bonds and non-covalent interactions like hydrogen bonding and π-π stacking leads to the formation of complex and functional supramolecular architectures. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Pentane-2,3,4-trione 3-oxime, five distinct carbon signals are anticipated: two for the methyl carbons, and three for the carbonyl and oxime carbons. A literature reference indicates that the ¹³C NMR spectrum of this compound has been recorded in deuterated dimethyl sulfoxide (DMSO-d₆). While the full spectrum is not publicly accessible, the different chemical environments of the carbonyl and oxime carbons would lead to distinct chemical shifts. The carbonyl carbons (C=O) are expected to resonate at a significantly downfield region (typically 190-220 ppm), while the carbon of the oxime group (C=NOH) would also be downfield but generally at a slightly higher field than the carbonyl carbons. The two methyl carbons would appear at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ (acetyl) | 2.0 - 2.5 | Singlet |

| ¹H | -CH₃ (acyl) | 2.0 - 2.5 | Singlet |

| ¹H | =N-OH | 9.0 - 12.0 (variable) | Broad Singlet |

| ¹³C | -CH₃ | 20 - 30 | Quartet (in ¹H-coupled) |

| ¹³C | C=O | 190 - 210 | Singlet |

| ¹³C | C=NOH | 150 - 160 | Singlet |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Metal-Ligand Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), carbon-hydrogen (C-H), carbonyl (C=O), carbon-nitrogen double bond (C=N), and nitrogen-oxygen (N-O) functional groups.

A study on the closely related diacetyl monoxime provides insight into the expected vibrational frequencies. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range. The two carbonyl groups (C=O) would give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The C=N stretching vibration of the oxime is generally weaker and appears around 1600-1650 cm⁻¹. The N-O stretching vibration is typically observed in the 900-1000 cm⁻¹ region.

When this compound acts as a ligand to form metal complexes, new vibrational modes corresponding to metal-ligand bonds appear in the far-infrared region (typically below 600 cm⁻¹). The coordination to a metal ion can also cause shifts in the vibrational frequencies of the ligand's functional groups, particularly the C=O, C=N, and N-O stretches, providing evidence of coordination.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | Oxime | 3100 - 3500 | Broad, Medium-Strong |

| C-H stretch | Methyl | 2850 - 3000 | Medium |

| C=O stretch | Carbonyl | 1650 - 1750 | Strong |

| C=N stretch | Oxime | 1600 - 1650 | Medium-Weak |

| N-O stretch | Oxime | 900 - 1000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying compounds with conjugated systems and for characterizing the electronic transitions in metal complexes.

This compound contains multiple chromophores, including the carbonyl (C=O) and oxime (C=NOH) groups. These groups can give rise to two main types of electronic transitions: π → π* and n → π. The π → π transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions are lower in energy and have weaker absorption intensities. The conjugation between the vicinal carbonyl and oxime groups is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).

In the case of metal complexes of this compound, additional absorption bands can appear in the visible region of the spectrum. These bands often arise from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions within the metal ion. The positions and intensities of these bands provide valuable information about the geometry and electronic structure of the metal complex.

Table 3: Expected UV-Vis Absorption Bands for this compound and its Metal Complexes

| Transition Type | Chromophore/System | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | C=O, C=N (conjugated) | 200 - 300 | High |

| n → π | C=O, C=N | 300 - 400 | Low |

| LMCT/MLCT | Metal Complex | 400 - 700 | High |

| d-d | Metal Complex | 400 - 800 | Low |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For this compound (C₅H₇NO₃), the molecular weight is 129.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 129.

The fragmentation of the molecular ion would likely proceed through the cleavage of bonds adjacent to the carbonyl and oxime functional groups. Common fragmentation pathways for ketones and oximes include α-cleavage (cleavage of the bond adjacent to the C=O or C=N group) and McLafferty rearrangements if a γ-hydrogen is available. For this compound, α-cleavage could lead to the loss of methyl radicals (•CH₃, 15 u) or acetyl radicals (•COCH₃, 43 u), resulting in fragment ions at m/z 114 and 86, respectively. The fragmentation of the oxime group could involve the loss of •OH (17 u) or •NO (30 u).

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 129 | [C₅H₇NO₃]⁺ | (Molecular Ion) |

| 114 | [M - CH₃]⁺ | •CH₃ |

| 99 | [M - 2CH₃]⁺ or [M - NO]⁺ | •CH₃, •CH₃ or •NO |

| 86 | [M - COCH₃]⁺ | •COCH₃ |

| 71 | [M - COCH₃ - CH₃]⁺ | •COCH₃, •CH₃ |

| 43 | [CH₃CO]⁺ | •C₃H₄NO₂ |

Single Crystal and Powder X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

While no specific single-crystal or powder XRD data for this compound has been found in the searched literature, the expected structural features can be inferred. The molecule is likely to be planar or nearly planar due to the presence of sp² hybridized carbon and nitrogen atoms. The oxime group can exist in E/Z isomers, and the solid-state structure would reveal the preferred conformation. Intermolecular hydrogen bonding between the oxime hydroxyl group of one molecule and a carbonyl oxygen of a neighboring molecule is a likely feature in the crystal packing.

In metal complexes, single-crystal XRD is invaluable for determining the coordination geometry around the metal center, the coordination mode of the this compound ligand (e.g., monodentate, bidentate), and the nature of any bridging interactions in polynuclear complexes.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is exclusively used for studying paramagnetic species, such as organic radicals and many transition metal complexes.

When this compound coordinates to a paramagnetic metal ion, such as copper(II) (d⁹ configuration), the resulting complex can be studied by ESR spectroscopy. The ESR spectrum provides information about the electronic environment of the unpaired electron(s).

For a typical copper(II) complex with an oxime ligand, the ESR spectrum at low temperature (frozen solution or powder) often exhibits an axial or rhombic signal, characterized by different g-values (gₓ, gᵧ, g₂) and hyperfine coupling constants (Aₓ, Aᵧ, A₂) due to the interaction of the unpaired electron with the copper nucleus (I = 3/2). oup.comresearchgate.netoregonstate.eduresearchgate.net The g-values provide information about the symmetry of the metal ion's environment, and the hyperfine coupling constants give insight into the nature of the metal-ligand bonding. oup.comresearchgate.netoregonstate.eduresearchgate.net For instance, in many square-planar or tetragonally distorted octahedral copper(II) complexes, the unpaired electron resides in the d(x²-y²) orbital, leading to a characteristic axial spectrum with g∥ > g⊥ > 2.0. nih.gov

Table 5: Typical ESR Parameters for a Copper(II) Complex with an Oxime Ligand

| Parameter | Description | Typical Value Range |

| g∥ | g-tensor component parallel to the principal axis | 2.2 - 2.4 |

| g⊥ | g-tensor component perpendicular to the principal axis | 2.04 - 2.10 |

| A∥ (Cu) | Hyperfine coupling constant parallel to the principal axis | 150 - 200 x 10⁻⁴ cm⁻¹ |

| A⊥ (Cu) | Hyperfine coupling constant perpendicular to the principal axis | 10 - 50 x 10⁻⁴ cm⁻¹ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometries, energies, and the relative stabilities of different conformations and tautomers.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. ibs.re.kr By approximating the electron density of a system, DFT calculations can determine the lowest energy arrangement of atoms, known as the optimized geometry. For a molecule like Pentane-2,3,4-trione 3-oxime, which has several rotatable bonds, conformational analysis using DFT can identify the most stable conformers.

While specific DFT studies on this compound are not extensively available in the public domain, the methodology is well-established for similar oxime-containing compounds. nih.gov Such calculations would typically involve exploring the potential energy surface by systematically rotating the single bonds, for instance, the C-C bonds adjacent to the carbonyl and oxime groups, and the C-N and N-O bonds of the oxime moiety. The results would reveal the preferred spatial arrangement of the functional groups, influenced by factors such as steric hindrance and intramolecular hydrogen bonding.

Table 1: Representative Data from DFT Geometry Optimization of a Hypothetical Oxime

| Parameter | Calculated Value |

| C=N Bond Length (Å) | 1.29 |

| N-O Bond Length (Å) | 1.39 |

| C-N-O Bond Angle (°) | 112 |

| Dihedral Angle (C-C-N-O) (°) | 180 (anti-periplanar) |

Note: The data in this table is illustrative for a generic oxime and does not represent actual calculated values for this compound.

This compound can potentially exist in several tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov Computational chemistry is instrumental in assessing the relative stabilities of these tautomers, which dictates their equilibrium populations.

Nitroso-Oxime Tautomerism : The oxime functional group is in equilibrium with its nitroso tautomer. researchgate.netstackexchange.com For this compound, this would involve the migration of the hydroxyl proton to the adjacent carbon atom, forming a nitroso group (-N=O) and a C-H bond. Generally, for most simple oximes, the oxime form is significantly more stable than the nitroso form. stackexchange.com The greater electronegativity difference between carbon and nitrogen compared to nitrogen and oxygen contributes to the strength and stability of the C=N bond in the oxime. stackexchange.com

Oxime-Nitrone Tautomerism : Another possible tautomerism is the oxime-nitrone equilibrium, which involves a 1,3-proton shift. rsc.org Computational studies on other oximes have explored the energetics of this isomerization. rsc.orgacs.org The relative stability of the oxime and nitrone forms can be influenced by substitution and solvent effects.

Keto-Enol Tautomerism : The terminal acetyl group (CH₃CO-) of this compound can also exhibit keto-enol tautomerism. comporgchem.com This would result in the formation of an enol (C=C-OH) adjacent to the central carbonyl or oxime group. DFT calculations can predict the relative energies of the keto and enol forms, with the keto form typically being more stable in simple carbonyl compounds. comporgchem.com

Computational investigations into these equilibria for this compound would involve calculating the Gibbs free energy of each tautomer. The tautomer with the lowest free energy is the most stable and would be the predominant species at equilibrium.

Table 2: Hypothetical Relative Energies of Tautomers of an α-Keto Oxime

| Tautomeric Form | Computational Method | Relative Energy (kcal/mol) |

| Oxime (Reference) | B3LYP/6-31G | 0.0 |

| Nitroso | B3LYP/6-31G | +15.8 |

| Nitrone | B3LYP/6-31G* | +11.1 |

Note: Data is based on formaldehyde oxime ⇌ nitrosomethane tautomerism and is illustrative. acs.org It does not represent calculated values for this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods can provide a range of descriptors that help in understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. irjweb.com

From the HOMO and LUMO energies, chemical hardness (η) and softness (S) can be calculated. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. irjweb.com

For this compound, a conjugated system of multiple carbonyl and oxime groups would be expected to lower the HOMO-LUMO gap compared to simpler, non-conjugated analogues, suggesting a relatively higher reactivity. libretexts.org

Table 3: Illustrative FMO Data and Reactivity Descriptors

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of chemical hardness |

Note: This table defines the concepts. Specific values for this compound would require dedicated quantum chemical calculations.

The distribution of electrons within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through various computational techniques, including the calculation of a Molecular Electrostatic Potential (MEP) map. wolfram.com

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net Different colors are used to represent regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.com Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, an MEP map would be expected to show negative potential (red) around the oxygen atoms of the carbonyl and oxime groups, as well as the nitrogen atom of the oxime, due to the presence of lone pairs of electrons. wuxiapptec.com Conversely, positive potential (blue) would be anticipated around the hydrogen atom of the oxime's hydroxyl group and the carbon atoms of the carbonyl groups, indicating their electrophilic character. wuxiapptec.com

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. smu.edu This profile provides valuable information about the feasibility of a reaction and the heights of the energy barriers (activation energies) that must be overcome.

For this compound, computational studies could elucidate the mechanisms of its various reactions, such as nucleophilic additions to the carbonyl groups, cyclization reactions, or rearrangements. researchgate.net For instance, DFT calculations could be employed to model the attack of a nucleophile on one of the carbonyl carbons. The calculations would identify the transition state structure and its associated activation energy, providing insight into the reaction rate and regioselectivity (i.e., which carbonyl group is most reactive). smu.edu

While specific mechanistic studies on this compound are not readily found, the computational methodologies are well-developed and have been applied to understand the mechanisms of oxime formation and other related reactions. researchgate.net

Energetic Profiles of Key Transformations

Currently, detailed energetic profiles for key transformations of this compound are not extensively documented in publicly available research. The study of energetic profiles involves calculating the potential energy of a system as it progresses along a reaction coordinate. This information is critical for determining reaction kinetics and thermodynamic favorability. For a molecule like this compound, such transformations could include its synthesis via the oxidation of 2,4-pentanedione, or its participation in cyclization and amine substitution reactions. Future computational studies in this area would provide invaluable data on the activation energies and reaction enthalpies of these processes.

Transition State Analysis in Catalytic Pathways

Transition state analysis is a cornerstone of understanding catalytic mechanisms. It involves the characterization of the high-energy transition state structure that connects reactants and products. As with energetic profiles, specific transition state analyses for catalytic pathways involving this compound are not readily found in the current scientific literature. Such studies would be instrumental in designing more efficient catalytic systems for reactions utilizing this compound, potentially in the synthesis of biologically active molecules.

Modeling of Intermolecular Interactions and Molecular Recognition

The way in which molecules interact with each other governs their physical properties and their role in larger molecular assemblies. For this compound, understanding these interactions is key to predicting its behavior in various chemical and biological contexts.

Hydrogen Bonding Networks

The structure of this compound, with its oxime group (-NOH) and carbonyl groups (C=O), suggests a strong potential for forming hydrogen bonds. The oxime hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. While specific studies on the hydrogen bonding networks of this particular compound are not available, research on similar molecules, such as 5-halogeno-1H-isatin-3-oximes, demonstrates the formation of intricate hydrogen bonding patterns. nih.gov In these related structures, O-H···O and N-H···N hydrogen bonds lead to the formation of dimers and larger supramolecular assemblies. nih.gov It is highly probable that this compound engages in similar hydrogen bonding networks, influencing its crystal structure and solubility.

π-π Stacking and Other Non-Covalent Interactions

Non-covalent interactions, particularly π-π stacking, are crucial in the stabilization of molecular structures and in molecular recognition. nih.gov These interactions occur between aromatic rings and are fundamental in biological systems, such as in the structure of DNA and proteins. rug.nl While this compound itself is not aromatic, its derivatives or its interactions with aromatic molecules could involve π-π stacking. For instance, in reactions with aromatic compounds like o-phenylenediamine, the resulting quinoxaline (B1680401) derivative would possess an aromatic system capable of engaging in π-π stacking. wikipedia.org Understanding these non-covalent forces is essential for predicting the binding of this compound and its derivatives to biological targets or their assembly into functional materials. nih.gov

Academic Research Applications and Emerging Areas

Catalytic Applications in Organic Synthesis

The oxime group is a cornerstone in modern catalysis, particularly in the formation of palladium-based catalysts. Metal complexes derived from oximes are noted for their stability and high catalytic activity in a multitude of organic reactions.

Oxime-derived palladium complexes, known as palladacycles, are exceptionally efficient and versatile pre-catalysts for a wide array of carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The stability of these palladacycles in air and moisture makes them highly practical for laboratory and potential industrial use. researchgate.net They have demonstrated superior performance compared to simple palladium salts like palladium(II) acetate (B1210297) in reactions such as the Mizoroki-Heck, Suzuki-Miyaura, Stille, Kumada, Hiyama, Ullmann, and Sonogashira couplings. researchgate.netresearchgate.net

A key advantage of these catalysts is their ability to facilitate reactions under very low catalyst loading conditions, often in both organic and aqueous media. acs.org For instance, a fluorous, oxime-based palladacycle has been shown to be a versatile pre-catalyst for Suzuki-Miyaura, Sonogashira, Stille, Heck, and Kumada reactions under microwave irradiation, with the catalyst being recoverable and reusable for several cycles with minimal loss of activity. acs.org

Below is a summary of various C-C bond-forming reactions where oxime-derived palladacycles have been effectively employed.

| Coupling Reaction | Description | Typical Substrates | Key Advantage of Oxime-Palladacycle |

|---|---|---|---|

| Mizoroki-Heck | Reaction of an unsaturated halide with an alkene. | Aryl/vinyl halides + Alkenes | High turnover numbers (TONs) and stability. researchgate.netresearchgate.net |

| Suzuki-Miyaura | Coupling of an organoboron compound with an organohalide. | Aryl/vinyl boronic acids + Aryl/vinyl halides | Effective in aqueous media; phosphine-free conditions. researchgate.netresearchgate.net |

| Stille | Coupling of an organotin compound with an organohalide. | Organostannanes + Organohalides | High efficiency and versatility. researchgate.netacs.org |

| Kumada | Reaction of a Grignard reagent with an organohalide. | Grignard reagents (Aryl/vinyl-MgX) + Aryl/vinyl halides | First use of an oxime-based palladacycle for this reaction. acs.org |

| Hiyama | Coupling of an organosilane with an organohalide. | Organosilanes + Aryl/vinyl halides | Can be performed under fluoride-free conditions. researchgate.net |

| Ullmann | Homocoupling of two aryl halides. | Aryl halides | Efficient for synthesis of symmetrical biaryls. researchgate.netresearchgate.net |

| Sonogashira | Coupling of a terminal alkyne with an aryl or vinyl halide. | Terminal alkynes + Aryl/vinyl halides | Can be performed under copper- and amine-free conditions. acs.org |

The catalytic hydrogenation of oximes is a critical transformation for synthesizing primary amines and hydroxylamines, which are valuable intermediates in organic synthesis. acs.org This method provides a significant advantage over other synthetic routes by utilizing readily available oximes and hydrogen as a benign reducing agent. nih.gov The selectivity of the reaction—whether it yields an amine or a hydroxylamine (B1172632)—can be controlled by the choice of catalyst and reaction conditions. acs.orgnih.gov

Heterogeneous Catalysis: This approach often employs noble metal catalysts such as platinum (Pt) and palladium (Pd) supported on materials like alumina (B75360) (Al₂O₃) or carbon (C). nih.gov The hydrogenation of the C=N bond is generally favored, leading to the formation of primary amines. However, achieving selectivity for hydroxylamines is challenging because the N-O bond is thermodynamically weaker and more prone to cleavage. acs.orgnih.gov

To Amines: Pd-based catalysts are highly effective for the rapid conversion of oximes to amines. acs.org

To Hydroxylamines: Pt-based catalysts, particularly under acidic conditions, have shown selectivity towards hydroxylamine formation. nih.gov For instance, 5% Pt/C has been used to hydrogenate 2-indanone (B58226) oxime to the corresponding hydroxylamine with a 54% yield. nih.gov Certain bimetallic catalysts, like Ni-Co phyllosilicate, can also selectively produce hydroxylamines in high yields without acidic additives. acs.orgnih.gov

Homogeneous Catalysis: Homogeneous catalysts, such as specific iridium complexes, have also been investigated for the asymmetric hydrogenation of oximes to chiral hydroxylamines. nih.gov These systems can offer high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals. nih.gov The mechanism and origin of stereoselectivity in these reactions are areas of active research, with studies suggesting that counterions and reaction pathways play a vital role in determining the final product's stereochemistry. nih.gov

| Catalysis Type | Catalyst Example | Primary Product | Key Features |

|---|---|---|---|

| Heterogeneous | Pd/C | Amine | Rapid conversion, widely used in pharmaceutical production. acs.orgnih.gov |

| Heterogeneous | Pt/C (with acid) | Hydroxylamine | Selectivity towards N-O bond preservation. nih.gov |

| Heterogeneous | Ni-Co phyllosilicate | Hydroxylamine | High yields (96–99%) without acid additives. acs.orgnih.gov |

| Homogeneous | Chiral Iridium Complexes | Chiral Hydroxylamine | High enantioselectivity for asymmetric synthesis. nih.gov |

The oxime functional group serves as an effective directing group in transition metal-catalyzed reactions, enabling the functionalization of otherwise inert C-H bonds. This strategy has opened new avenues for synthesizing complex cyclic and polycyclic molecules through annulation (ring-forming) reactions.

C-H Activation: Oximes can direct palladium or rhodium catalysts to activate ortho-C–H bonds of an adjacent aryl ring. nih.govnih.gov This ortho-metalation is a key step that initiates further transformations. For example, O-acetyl oximes have been used as robust directing groups for Pd-catalyzed C–H functionalization, allowing for subsequent conversion of the products into ketones, alcohols, and various heterocycles. nih.gov

Annulation Reactions: Following C-H activation, the resulting metallacyclic intermediate can react with coupling partners like alkenes or alkynes to construct new rings. Oxime-directed annulation has been used to synthesize dihydrobenzofurans and indanes. acs.org The oxime directing group can often be easily removed after the reaction to reveal a ketone functionality. acs.org

Carbonylation: While less common, oxime-palladacycles have been reported to catalyze carbonylation reactions, further highlighting their versatility. researchgate.net Recently, a palladium-catalyzed, light-mediated decarboxylative acylation of O-methyl ketoximes with α-keto acids has been developed, representing an ortho-selective benzoylation via a C-H activation pathway. mdpi.comnih.gov

Oxime-derived palladacycles are a class of organometallic complexes where an oxime is bound to a palladium center through both a nitrogen atom and a carbon atom, forming a stable five- or six-membered ring. This cyclic structure confers significant thermal stability and resistance to air and moisture. researchgate.net

These complexes typically act as pre-catalysts. Under reaction conditions, they are thought to slowly decompose to generate highly active palladium nanoparticles or Pd(0) species, which are the true catalytic entities. researchgate.net This slow release helps maintain a low concentration of the active catalyst, which can suppress side reactions and lead to higher efficiency and turnover numbers.

The versatility of these palladacycles is enhanced by the ease with which the oxime ligand can be modified. By introducing different functional groups onto the oxime, researchers can tune the catalyst's solubility, activity, and recyclability. For example, attaching a fluorous tag to an oxime palladacycle allows for its recovery using fluorous solid-phase extraction (F-SPE). acs.org Similarly, anchoring these complexes to solid supports like polymers or silica (B1680970) creates heterogeneous catalysts that are easily separated from the reaction mixture. acs.org

Advanced Analytical Chemistry and Sensing

The ability of Pentane-2,3,4-trione 3-oxime and related compounds to form stable complexes with metal ions is the basis for their application in analytical chemistry. The presence of nitrogen and oxygen donor atoms in close proximity allows these molecules to act as efficient chelating agents. e3s-conferences.org

The structural motif of an α-monoxime of a β-diketone, as seen in this compound, is analogous to that of well-known analytical reagents like β-diketones and vicinal dioximes, which are widely used for the selective complexation and quantification of transition metal ions.

Sensing and Detection: The formation of a metal-chelate complex often results in a distinct color change, which can be monitored by UV-Vis spectroscopy for quantitative analysis. This colorimetric response allows the ligand to function as a chemosensor. While specific studies on this compound are limited, related β-diketones like benzoylacetone (B1666692) and dibenzoylmethane (B1670423) are effective in forming colored complexes with copper(II), enabling its detection. e3s-conferences.org Similarly, other oxime-containing ligands are used in palladium determination. researchgate.net

Extraction: Solvent extraction is a crucial technique in hydrometallurgy for purifying and concentrating metals from ores or waste streams. Chelating agents that form neutral, lipophilic complexes with metal ions are essential for this process.

Copper, Nickel, and Zinc: β-Diketones are well-established extractants for copper(II) from ammoniacal solutions. e3s-conferences.org Competitive extraction studies show a clear preference for copper(II) over other divalent ions like nickel(II) and zinc(II). nih.gov Organophosphorus reagents like Cyanex 272 are also used for the extraction of Cu, Ni, and Zn, with the efficiency being highly dependent on the pH of the aqueous solution. academicjournals.org

Palladium: Oximes are known to form stable complexes with palladium and are used for its extractive isolation. researchgate.net

Uranium: The extraction of uranium is critical in the nuclear fuel cycle. While amides are often used, nih.gov certain ketoxime derivatives, such as 2-hydroxy-5-nonylacetophenone ketoxime, have also been studied for their ability to extract uranium. researchgate.net

The table below summarizes the application of structurally related compounds in the sensing and extraction of various metal ions, suggesting the potential utility of this compound in these areas.

| Metal Ion | Application | Related Ligand Class | Principle |

|---|---|---|---|

| Palladium (Pd) | Extraction/Sensing | Oximes | Formation of stable Pd(II)-oxime complexes. researchgate.net |

| Uranium (U) | Extraction | Ketoximes | Complexation and extraction of uranyl ions (UO₂²⁺). researchgate.net |

| Copper (Cu) | Extraction/Sensing | β-Diketones | Formation of colored, extractable Cu(II) chelates. e3s-conferences.orgnih.gov |

| Nickel (Ni) | Extraction | β-Diketones / Phosphinic Acids | pH-dependent extraction via complex formation. nih.govacademicjournals.org |

| Zinc (Zn) | Extraction | β-Diketones / Phosphinic Acids | pH-dependent extraction via complex formation. nih.govacademicjournals.org |

Chelation-Based Separations Science

While specific studies detailing the use of this compound in chelation-based separations are not extensively documented in the current literature, the fundamental principles of coordination chemistry suggest its potential as a potent chelating agent. The efficacy of chelating extractants is rooted in their ability to form stable, typically neutral complexes with metal ions, which are readily soluble in organic solvents and poorly soluble in water. mdpi.com This characteristic is crucial for liquid-liquid extraction and separation processes. mdpi.comdcu.ie

The core of this potential lies in its molecular structure, which contains nitrogen and oxygen donor atoms. The α-oximino ketone moiety (or vicinal oxime-ketone group) is a well-established bidentate ligand, capable of forming stable five-membered chelate rings with a variety of transition metal ions. This structural motif is found in compounds like diacetylmonoxime, which readily forms complexes with metals such as cobalt(II), nickel(II), copper(II), and platinum(IV). tandfonline.com The formation of such metal chelates can be utilized in various separation techniques, including:

Solvent Extraction: The formation of a neutral, lipophilic complex with a target metal ion allows for its selective extraction from an aqueous phase into an immiscible organic solvent.

Solid-Phase Extraction: The oxime can be functionalized onto a solid support to create a selective sorbent for the preconcentration and separation of metal ions from complex matrices. dcu.ie

Chromatography: As a chelating agent in the mobile or stationary phase, it can be used to separate metal ions based on the differential stability and partitioning of their respective chelates. nih.gov

The coordination behavior of bis(diacetylmonoxime)thiocarbohydrazone, a more complex derivative, demonstrates the strong chelating power of the diacetylmonoxime unit, which coordinates as a polydentate ligand to form stable mononuclear and binuclear complexes. tandfonline.com This suggests that the simpler this compound would also exhibit robust chelating activity, making it a candidate for further investigation in the separation and purification of metal ions.

Biological and Medicinal Chemistry Research

The oxime functional group is a critical pharmacophore in medicinal chemistry, historically recognized for its role as a reactivator of inhibited acetylcholinesterase and more recently for its potential in oncology. montana.edu

Organophosphorus (OP) compounds, which include highly toxic nerve agents and pesticides, exert their effects by irreversibly inhibiting acetylcholinesterase (AChE). nih.govnih.gov This inhibition occurs through the phosphorylation of a critical serine hydroxyl group within the enzyme's active site, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and a subsequent cholinergic crisis, which can be fatal. nih.govnih.gov

Oximes function as antidotes by reactivating the phosphorylated AChE. The oxime group, acting as a potent nucleophile, attacks the phosphorus atom of the OP-AChE conjugate. nih.govmmsl.cz This action forms a transient pentavalent intermediate, leading to the cleavage of the phosphorus-serine bond and the formation of a phosphonylated oxime. nih.gov The regenerated, active enzyme is then free to resume its physiological function of hydrolyzing acetylcholine. mdpi.com

Standard treatments for nerve agent poisoning often involve pyridinium (B92312) oximes such as pralidoxime (B1201516) (2-PAM), obidoxime, and HI-6. nih.govacs.org However, a significant drawback of these compounds is their permanent positive charge, which restricts their ability to cross the blood-brain barrier (BBB) and reactivate AChE in the central nervous system (CNS). acs.org

This limitation has spurred research into small, neutral, and more lipophilic oximes that can penetrate the CNS. A structurally related compound, diacetylmonoxime (DAM), has been studied as a tertiary oxime capable of reactivating sarin-inhibited AChE within the brain, a feat not achieved by charged quaternary oximes like 2-PAM. dtic.mil Given that this compound is also a small, uncharged molecule, it represents a structural class of compounds that could theoretically possess CNS activity, though specific research into its efficacy as a nerve agent antidote is required.

| Nerve Agent | Common Abbreviation | Standard Oxime Reactivator(s) |

|---|---|---|

| Tabun | GA | Obidoxime, Trimedoxime |

| Sarin | GB | Pralidoxime, Obidoxime, HI-6 |

| Soman | GD | HI-6 |

| Cyclosarin | GF | HI-6 |

| VX | VX | Pralidoxime, Obidoxime, HI-6 |

A growing body of research has demonstrated that the introduction of an oxime group into various molecular scaffolds can lead to significant cytotoxic and anti-proliferative activity against cancer cells. nih.gov While direct studies on this compound are limited, research into other oxime-containing molecules reveals several mechanisms through which they may exert anti-cancer effects.

Many oxime derivatives have been identified as potent inhibitors of a wide array of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. montana.edunih.gov The oxime group, with its hydrogen bond donor and acceptor capabilities, can interact differently with receptor binding sites compared to corresponding carbonyl compounds, potentially enhancing inhibitory activity. montana.edu For instance, indirubin (B1684374) oxime derivatives show high affinity for the ATP-binding site of kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govacs.org The inhibition of these kinases can disrupt cell cycle progression, signaling pathways, and cell proliferation, making them key targets for cancer therapy. mdpi.com

| Kinase Family | Specific Kinase Examples | Associated Cellular Functions |

|---|---|---|

| Cyclin-Dependent Kinases | CDK1, CDK2, CDK5 | Cell Cycle Regulation, Transcription |

| Glycogen Synthase Kinases | GSK-3α, GSK-3β | Signal Transduction, Cell Proliferation |

| Janus Tyrosine Kinases | JAK1, JAK2, JAK3 | Cytokine Signaling, Immune Response |

| Phosphoinositide 3-kinases | PI3K | Cell Growth, Survival, Proliferation |

| MAP Kinases | B-Raf, JNK | Signal Transduction, Apoptosis |

| Other Serine/Threonine Kinases | Aurora A, Chk1, DRAK2, SGK | Mitosis, DNA Damage Response, Apoptosis |